Cucumechinoside A
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Overview
Description
Cucumechinoside A is a bioactive triterpene glycoside isolated from sea cucumbers. These marine organisms are known for their rich content of biologically active compounds, particularly triterpene glycosides, which exhibit a range of pharmacological activities. This compound has garnered attention due to its potential therapeutic properties, including cytotoxic, antifungal, antiviral, and hemolytic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cucumechinoside A involves multiple steps, starting from the extraction of the compound from sea cucumbers. The process typically includes solvent extraction, followed by chromatographic purification to isolate the pure compound. Specific reaction conditions, such as temperature, pH, and solvent type, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with large-scale extraction and purification. Current methods focus on optimizing extraction techniques and developing more efficient purification processes to facilitate commercial production .
Chemical Reactions Analysis
Types of Reactions
Cucumechinoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Cucumechinoside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of triterpene glycosides.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, as well as its antifungal and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating cancer, fungal infections, and viral diseases.
Industry: Potential use in the development of new pharmaceuticals and bioactive agents
Mechanism of Action
The mechanism of action of Cucumechinoside A involves its interaction with cellular membranes and various molecular targets. It is believed to exert its effects by disrupting membrane integrity, leading to cell lysis and death. Additionally, this compound may interfere with key signaling pathways and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Cucumechinoside A is part of a larger family of triterpene glycosides, which include compounds such as holothurin A, echinoside A, and frondoside A. These compounds share similar structural features but differ in their specific glycoside moieties and biological activities. This compound is unique due to its specific glycoside structure, which contributes to its distinct pharmacological profile .
List of Similar Compounds
- Holothurin A
- Echinoside A
- Frondoside A
- Cucumechinoside C
This compound stands out among these compounds due to its potent cytotoxic and antifungal activities, making it a promising candidate for further research and development.
Properties
CAS No. |
125640-30-4 |
---|---|
Molecular Formula |
C54H84O29S2 |
Molecular Weight |
1261.4 g/mol |
IUPAC Name |
[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-6-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C54H84O29S2/c1-22(2)16-24(56)17-53(8)44-27(57)18-52(7)26-10-11-31-50(4,5)32(13-14-51(31,6)25(26)12-15-54(44,52)49(65)82-53)78-48-43(35(60)30(20-73-48)83-85(69,70)71)81-45-37(62)36(61)40(23(3)75-45)79-47-39(64)42(34(59)29(77-47)21-74-84(66,67)68)80-46-38(63)41(72-9)33(58)28(19-55)76-46/h10,22-23,25,28-48,55,58-64H,11-21H2,1-9H3,(H,66,67,68)(H,69,70,71) |
InChI Key |
FJDWQQMMIQHKST-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)OC9C(C(C(C(O9)CO)O)OC)O)O |
Origin of Product |
United States |
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